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molecular formula C14H23NO4 B8432956 1-(t-Butoxycarbonyl)-3-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid

1-(t-Butoxycarbonyl)-3-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid

Cat. No. B8432956
M. Wt: 269.34 g/mol
InChI Key: OTFHREKUPYLOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569282B2

Procedure details

The title compound was prepared according to general procedure B described in connection with Scheme 2. 1-t-Butyl 3-methyl 3-(cyclopropylmethyl)pyrrolidine-1,3-dicarboxylate (1.00 g, 3.5 mmol.) was dissolved in 2 mL MeOH and a solution KOH (0.59 g, 10.6 mmol.) in 2 mL H2O was added. The reaction mixture was microwaved at 130° C. for 30 min. The methanol was evaporated and 10 mL of 10% KHSO4 solution was added to the residue. The acid was extracted with EtOAc (2×20 mL). The combined organic fractions were dried over Na2SO4; evaporation of solvent gave 0.98 g of the desired product as orange oil which crystallized on standing (quantitative yield). 1H NMR (400 MHz, CDCl3): δ 3.81-3.93 (m, 1H), 3.36-3.44 (m, 2H), 2.28 (d, 1H), 2.33-2.46 (m, 1H), 1.83-1.91 (m, 1H), 1.60-1.70 (m, 2H), 1.45 (s, 9H), 0.62-0.75 (m, 1H), 0.42-0.50 (m, 2H), 0.05-0.12 (m, 2H); MS (ESI) m/z: Calculated for C14H23NO4: 269.2. found: 292 (M+Na)+.
Name
1-t-Butyl 3-methyl 3-(cyclopropylmethyl)pyrrolidine-1,3-dicarboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.59 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][C:5]2([C:17]([O:19]C)=[O:18])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]2)[CH2:3][CH2:2]1.[OH-].[K+]>CO.O>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][C:5]([CH2:4][CH:1]2[CH2:2][CH2:3]2)([C:17]([OH:19])=[O:18])[CH2:6]1)=[O:11])([CH3:16])([CH3:14])[CH3:15] |f:1.2|

Inputs

Step One
Name
1-t-Butyl 3-methyl 3-(cyclopropylmethyl)pyrrolidine-1,3-dicarboxylate
Quantity
1 g
Type
reactant
Smiles
C1(CC1)CC1(CN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.59 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The reaction mixture was microwaved at 130° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
ADDITION
Type
ADDITION
Details
10 mL of 10% KHSO4 solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The acid was extracted with EtOAc (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)(C(=O)O)CC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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